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Compound of Interest

Compound Name: 6-Bromopicolinamide

Cat. No.: B1343779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromopicolinamide, a key

building block in organic synthesis and drug discovery. This document details its fundamental

molecular properties, experimental protocols for its synthesis and potential applications, and

relevant safety information.

Core Molecular and Physical Properties
6-Bromopicolinamide, with the empirical formula C₆H₅BrN₂O, is a halogenated pyridine

derivative. Its chemical structure, featuring a bromo-substituted pyridine ring with a

carboxamide group, makes it a versatile intermediate for the synthesis of more complex

molecules, particularly in the development of novel therapeutic agents.
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Property Value Reference(s)

Molecular Formula C₆H₅BrN₂O [1]

Molecular Weight 201.02 g/mol [1]

Appearance Solid [1]

Purity Typically ≥98% [1]

CAS Number 25194-52-9 [1]

InChI Key
HWRUOHMDYQEWOD-

UHFFFAOYSA-N
[1]

Synthesis of 6-Bromopicolinamide
A common and effective method for the synthesis of 6-Bromopicolinamide is through the

amidation of 6-bromopicolinic acid. This process typically involves the activation of the

carboxylic acid group followed by reaction with an ammonia source.

Experimental Protocol: Amidation of 6-Bromopicolinic
Acid
This protocol describes a general procedure for the synthesis of 6-Bromopicolinamide from 6-

bromopicolinic acid.

Materials:

6-Bromopicolinic acid

Thionyl chloride (SOCl₂) or a suitable carbodiimide coupling agent (e.g., EDC, DCC)

Ammonia solution (e.g., ammonium hydroxide) or ammonia gas

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Anhydrous base (e.g., Triethylamine (TEA), Pyridine), if necessary

Standard laboratory glassware and purification supplies
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Procedure:

Activation of the Carboxylic Acid:

Using Thionyl Chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), suspend 6-bromopicolinic acid in an excess of thionyl chloride. Reflux the

mixture gently for 2-4 hours, or until the reaction is complete (monitored by TLC or the

cessation of gas evolution). After cooling, carefully remove the excess thionyl chloride

under reduced pressure to obtain the crude 6-bromopicolinoyl chloride.

Using a Coupling Agent: Dissolve 6-bromopicolinic acid in an anhydrous aprotic solvent.

Add the coupling agent (e.g., 1.1 equivalents of EDC) and an activator (e.g., 1.1

equivalents of HOBt). Stir the mixture at room temperature for 30-60 minutes to form the

active ester.

Amidation:

From the Acid Chloride: Dissolve the crude 6-bromopicolinoyl chloride in an anhydrous

aprotic solvent and cool the solution in an ice bath. Slowly bubble ammonia gas through

the solution or add a concentrated solution of ammonium hydroxide dropwise with

vigorous stirring.

From the Active Ester: To the solution containing the activated 6-bromopicolinic acid, add

an excess of concentrated ammonium hydroxide solution.

Reaction Monitoring and Work-up:

Allow the reaction to warm to room temperature and stir for several hours or until

completion, as monitored by TLC.

Once the reaction is complete, quench the reaction by adding water.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or

magnesium sulfate, and filter.
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Purification:

Remove the solvent under reduced pressure to yield the crude 6-Bromopicolinamide.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel.

Characterization: Confirm the identity and purity of the synthesized 6-Bromopicolinamide
using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and

melting point analysis.

Step 1: Carboxylic Acid Activation

Step 2: Amidation

Step 3: Purification

6-Bromopicolinic Acid

Activated Intermediate
(Acid Chloride or Active Ester)

Activation

Activating Agent
(e.g., SOCl₂, EDC/HOBt)

6-Bromopicolinamide

Amidation

Ammonia Source
(NH₃ or NH₄OH)

Crude Product

Pure 6-Bromopicolinamide

Purification

Purification
(Recrystallization or Chromatography)
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Click to download full resolution via product page

Caption: Synthesis workflow for 6-Bromopicolinamide.

Applications in Drug Discovery
6-Bromopicolinamide is a valuable building block in medicinal chemistry due to its potential

for further functionalization, primarily through cross-coupling reactions at the bromine-

substituted position.

Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the pyridine ring of 6-Bromopicolinamide can be readily substituted with

various aryl or heteroaryl groups using palladium-catalyzed Suzuki-Miyaura cross-coupling

reactions. This allows for the construction of a diverse library of biaryl compounds, which are

common motifs in many biologically active molecules.

Materials:

6-Bromopicolinamide

Aryl or heteroaryl boronic acid or boronic ester

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Standard laboratory glassware and purification supplies

Procedure:

In a reaction vessel, combine 6-Bromopicolinamide (1.0 equivalent), the boronic acid or

ester (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3

equivalents).

Add the anhydrous solvent under an inert atmosphere.
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Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the

required time (monitored by TLC or LC-MS).

After cooling to room temperature, dilute the reaction mixture with water and extract with an

organic solvent.

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield the desired

coupled product.

6-Bromopicolinamide

Coupled Product

Aryl/Heteroaryl
Boronic Acid Palladium Catalyst Base

Click to download full resolution via product page

Caption: Suzuki-Miyaura cross-coupling of 6-Bromopicolinamide.

Potential Biological Activity
Derivatives of brominated heterocyclic compounds have been investigated for a range of

biological activities, including as antimicrobial agents. While specific data for 6-
Bromopicolinamide is limited, its structural motifs suggest potential for biological activity.

Antimicrobial Activity Screening
The antimicrobial activity of 6-Bromopicolinamide and its derivatives can be evaluated using

standard microbiological assays such as the broth microdilution method to determine the

Minimum Inhibitory Concentration (MIC).

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1343779?utm_src=pdf-body-img
https://www.benchchem.com/product/b1343779?utm_src=pdf-body
https://www.benchchem.com/product/b1343779?utm_src=pdf-body
https://www.benchchem.com/product/b1343779?utm_src=pdf-body
https://www.benchchem.com/product/b1343779?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test compound (6-Bromopicolinamide or derivative)

Bacterial or fungal strains

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for

fungi)

Sterile 96-well microtiter plates

Positive control antibiotic/antifungal

Negative control (vehicle, e.g., DMSO)

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a

96-well plate.

Prepare a standardized inoculum of the microorganism and add it to each well.

Include positive control wells (microorganism with standard antimicrobial) and negative

control wells (microorganism with vehicle and medium only).

Incubate the plates at the appropriate temperature and duration for the specific

microorganism.

Determine the MIC, which is the lowest concentration of the test compound that completely

inhibits visible growth of the microorganism.

Safety Information
Hazard Statements:

May be harmful if swallowed.

Causes skin irritation.
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Causes serious eye irritation.

May cause respiratory irritation.

Precautionary Statements:

Wear protective gloves, eye protection, and face protection.

Avoid breathing dust/fume/gas/mist/vapors/spray.

Use only outdoors or in a well-ventilated area.

Wash skin thoroughly after handling.

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

IF ON SKIN: Wash with plenty of soap and water.

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Store in a well-ventilated place. Keep container tightly closed.

This information is intended for use by qualified professionals and should be supplemented

with a comprehensive review of the Safety Data Sheet (SDS) before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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